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  • Product: 4-(4-Fluorobenzenesulfonyl)aniline hydrochloride
  • CAS: 1170048-72-2

Core Science & Biosynthesis

Foundational

Technical Guide: Purity Standards for 4-(4-Fluorobenzenesulfonyl)aniline Hydrochloride

This technical guide details the purity standards, impurity profiling, and analytical protocols for 4-(4-Fluorobenzenesulfonyl)aniline Hydrochloride , a critical diaryl sulfone scaffold used in medicinal chemistry (e.g.,...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the purity standards, impurity profiling, and analytical protocols for 4-(4-Fluorobenzenesulfonyl)aniline Hydrochloride , a critical diaryl sulfone scaffold used in medicinal chemistry (e.g., as a Dapsone analog or COX-2 inhibitor intermediate).

Introduction & Chemical Identity

4-(4-Fluorobenzenesulfonyl)aniline Hydrochloride is a diaryl sulfone where a 4-aminophenyl group is linked via a sulfonyl bridge to a 4-fluorophenyl group. Unlike sulfonamides (which contain an S-N bond), the S-C bond in this sulfone confers distinct chemical stability and metabolic properties.

In drug development, this scaffold serves as a bioisostere for Dapsone, offering modified lipophilicity and metabolic stability due to the fluorine substitution. High purity is non-negotiable to prevent the carryover of genotoxic aniline precursors or reactive sulfonyl intermediates into downstream API synthesis.

Chemical Specifications
PropertySpecification
IUPAC Name 4-[(4-Fluorophenyl)sulfonyl]aniline hydrochloride
CAS (Free Base) 312-35-6
Molecular Formula C₁₂H₁₀FNO₂S[1][2][3][4] · HCl
Molecular Weight 287.74 g/mol (Salt) / 251.28 g/mol (Base)
Structure [H₃N⁺-(C₆H₄)-SO₂-(C₆H₄)-F] Cl⁻
Appearance White to off-white crystalline powder
Solubility Soluble in DMSO, Methanol; Sparingly soluble in Water

Synthesis & Impurity Causality (Expertise & Logic)

To establish robust purity standards, one must understand the causality of impurities. The synthesis of diaryl sulfones typically proceeds via nucleophilic aromatic substitution followed by oxidation and reduction . This route dictates the impurity profile.

The "Sulfide-Oxidation" Route (Primary Source of Impurities)
  • S_NAr Coupling: 4-Fluorobenzenethiol reacts with 4-Chloronitrobenzene to form the Sulfide Intermediate.

  • Oxidation: The sulfide is oxidized (e.g., using

    
     or mCPBA) to the Sulfone Nitro-Intermediate.
    
  • Reduction: The nitro group is reduced (e.g.,

    
    ) to the final Aniline.
    
  • Salt Formation: HCl gas/ether precipitation.

Impurity Profiling Logic
  • Impurity A (Under-oxidation): If step 2 is incomplete, Sulfoxides (R-SO-R') remain. These are chemically distinct and often less polar than sulfones.

  • Impurity B (Under-reduction): If step 3 is incomplete, Nitro-sulfones remain. These are highly toxic and often mutagenic (ICH M7 concern).

  • Impurity C (Regioisomers): If the starting material contained ortho-isomers, 2-((4-fluorophenyl)sulfonyl)aniline may form.

Visualization: Synthesis & Impurity Origins

SynthesisPath SM1 4-Fluorobenzenethiol Inter1 Sulfide Intermediate (Ar-S-Ar) SM1->Inter1 S_NAr Coupling SM2 4-Chloronitrobenzene SM2->Inter1 ImpA Impurity A: Sulfoxide (Ar-SO-Ar) Inter1->ImpA Incomplete Oxid. Inter2 Nitro-Sulfone (Ar-SO2-Ar-NO2) Inter1->Inter2 Oxidation (H2O2) ImpB Impurity B: Residual Nitro Inter2->ImpB Incomplete Red. Final Target Product (Ar-SO2-Ar-NH2 HCl) Inter2->Final Reduction (H2/Pd)

Figure 1: Critical process pathway identifying the origin of oxidative (Sulfoxide) and reductive (Nitro) impurities.

Purity Specifications (The Standard)

The following specifications are designed to meet rigorous research and pre-clinical development standards, aligning with ICH Q3A/Q3B guidelines for impurities.

Test ParameterAcceptance CriteriaMethodRationale
Assay (HPLC) 98.0% – 102.0% (w/w)HPLC-UV (254 nm)Ensures potency of the active scaffold.
Identification Conforms to Structure¹H-NMR, MSConfirms 4-F and 4-NH₂ placement.
Chloride Content 11.8% – 12.8% (Theoretical: 12.3%)Argentometric TitrationValidates HCl salt stoichiometry (1:1).
Impurity A (Sulfoxide) ≤ 0.5%HPLC (RRT ~0.8)Common process by-product; potential stability risk.
Impurity B (Nitro) ≤ 0.15%HPLC (RRT ~1.2)Genotoxic alert (ICH M7). Must be strictly controlled.
Impurity C (Aniline) ≤ 0.10%HPLCUnreacted starting material; genotoxic.
Total Impurities ≤ 2.0%HPLCGeneral purity gate.
Water Content ≤ 1.0%Karl FischerHCl salts are hygroscopic; excess water hydrolyzes the salt.
Residue on Ignition ≤ 0.1%GravimetricControls inorganic catalyst residues (e.g., Pd from reduction).

Analytical Protocols

These protocols are "self-validating," meaning they include system suitability tests (SST) to ensure data reliability before sample analysis.

A. High-Performance Liquid Chromatography (HPLC)

This method separates the sulfone from its sulfoxide precursor and nitro intermediate based on polarity.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient:

    • 0-2 min: 10% B (Isocratic hold for polar salts)

    • 2-15 min: 10% → 80% B (Linear gradient)

    • 15-20 min: 80% B (Wash)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (Strong absorption for diaryl systems).

  • System Suitability:

    • Tailing Factor (Target Peak): < 1.5.

    • Resolution (Target vs. Nitro Impurity): > 2.0.

B. ¹H-NMR Identification (Diagnostic Signals)

Dissolve ~10 mg in DMSO-d₆. Look for these causality-confirming signals:

  • The Fluorine Coupling: The protons on the fluorine ring will appear as a triplet-of-doublets or complex multiplet due to ¹⁹F-¹H coupling (

    
    ).
    
  • The Amine: Broad singlet at

    
     5.5–6.5 ppm (exchangeable with D₂O). Note: In the HCl salt, this may appear as a broad downfield signal (
    
    
    
    8.0–10.0 ppm) representing
    
    
    .
  • The Sulfone Shift: Aromatic protons ortho to the sulfone group are strongly deshielded (

    
     7.6–8.0 ppm).
    

Decision Logic for Quality Control

Use this workflow to determine if a batch is suitable for release or requires reprocessing.

QCDecision Sample Batch Sample Visual Appearance Check (White Solid?) Sample->Visual Assay HPLC Assay (>98.0%?) Visual->Assay Pass Fail_Reject FAIL: Reject/Destroy Visual->Fail_Reject Fail (Color indicates decomp) ImpurityCheck Genotoxic Impurities (Nitro < 0.15%?) Assay->ImpurityCheck Pass Fail_Reprocess FAIL: Recrystallize (EtOH/Water) Assay->Fail_Reprocess Fail (<98%) SaltCheck Chloride Titration (11.8-12.8%?) ImpurityCheck->SaltCheck Pass ImpurityCheck->Fail_Reprocess Fail (Nitro present) Pass RELEASE BATCH SaltCheck->Pass Pass SaltCheck->Fail_Reject Fail (Wrong Salt Form)

Figure 2: QC Decision Tree. Note that failure in salt stoichiometry (Chloride check) often requires total rejection or free-basing and re-salting, whereas purity failures can often be fixed via recrystallization.

Stability & Handling

  • Hygroscopicity: As a hydrochloride salt, the compound is prone to absorbing atmospheric moisture. Store in a desiccator at -20°C for long-term stability.

  • Forced Degradation:

    • Acid/Base: The sulfone bridge is highly stable.

    • Oxidative: Stable (sulfone is already fully oxidized).

    • Photostability: Protect from light; anilines can darken (oxidize to azo compounds) upon UV exposure.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9588, 4-Fluorobenzenesulfonyl chloride. Retrieved from [Link](Source for starting material properties and safety).

  • International Conference on Harmonisation (ICH).Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. (Authoritative grounding for Nitro/Aniline impurity limits).

Sources

Exploratory

Rational Design with 4-(4-Fluorobenzenesulfonyl)aniline: A Privileged Scaffold for Medicinal Chemistry

Content Type: Technical Whitepaper Subject: Medicinal Chemistry / Rational Drug Design Compound: 4-(4-Fluorobenzenesulfonyl)aniline hydrochloride (CAS: 312-35-6 [free base equiv.]) Executive Summary In the landscape of m...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper Subject: Medicinal Chemistry / Rational Drug Design Compound: 4-(4-Fluorobenzenesulfonyl)aniline hydrochloride (CAS: 312-35-6 [free base equiv.])

Executive Summary

In the landscape of modern drug discovery, 4-(4-Fluorobenzenesulfonyl)aniline hydrochloride represents a "privileged structure"—a molecular scaffold capable of providing high-affinity ligands for diverse biological targets. This diaryl sulfone core combines a rigid, non-planar geometry with specific electronic properties that make it an ideal bioisostere for diaryl ethers, ketones, and methanes.

This guide details the technical application of this scaffold, focusing on its utility in designing Hypoxia-Inducible Factor-2α (HIF-2α) antagonists , Tubulin polymerization inhibitors , and Protease inhibitors . We analyze the "Fluorine Effect" on metabolic stability and provide a robust, self-validating protocol for derivatizing the aniline moiety into bioactive urea linkages.

Part 1: Structural Pharmacophore Analysis

The efficacy of this scaffold stems from three synergistic structural features. Understanding these is critical for rational SAR (Structure-Activity Relationship) design.

The Sulfone Bridge ( )

Unlike flat linkers (e.g., amides) or flexible linkers (e.g., methylenes), the sulfone group induces a "butterfly" geometry between the two phenyl rings. This bent conformation (approx. bond angle 104°) is critical for fitting into deep hydrophobic pockets found in proteins like COX-2 and HIF-2α .

The Para-Fluorine Block

The 4-position of the distal phenyl ring is a metabolic "hotspot" for Cytochrome P450 (CYP450) oxidation. Substituting hydrogen with fluorine at this position serves two purposes:

  • Metabolic Blockade: The strong C–F bond (approx. 116 kcal/mol) prevents oxidative dealkylation or hydroxylation, significantly extending the compound's half-life (

    
    ).
    
  • Electronic Modulation: Fluorine is highly electronegative, reducing the electron density of the sulfone ring system without adding significant steric bulk (Van der Waals radius: H = 1.20 Å vs. F = 1.47 Å).

The Aniline Handle

The primary amine (


) is the vector for chemical diversity. It allows the scaffold to be coupled to "tail" regions that interact with solvent-exposed areas of the target protein.

Pharmacophore Core Diaryl Sulfone Core (Rigid 'Butterfly' Geometry) Fluorine 4-Fluoro Group (Metabolic Blockade) Core->Fluorine  Stabilizes   Aniline Aniline Amine (Synthetic Handle) Core->Aniline  Presents   Target Biological Targets: COX-2, HIF-2α, Tubulin Fluorine->Target  Lipophilicity Modulation   Aniline->Target  H-Bond Donor  

Figure 1: Pharmacophore dissection of the 4-(4-Fluorobenzenesulfonyl)aniline scaffold showing functional roles of key moieties.

Part 2: Therapeutic Applications & Target Classes[1]

HIF-2α Antagonism

The diaryl sulfone scaffold is a structural cousin to the core found in Belzutifan (a HIF-2α inhibitor). The sulfone group mimics the water-mediated hydrogen bonding network within the HIF-2α PAS-B domain.

  • Application: Researchers use this aniline to synthesize libraries of ether-linked or amide-linked derivatives that disrupt the HIF-2α/ARNT heterodimerization.

Tubulin Polymerization Inhibition

Diaryl sulfones act as bioisosteres for Combretastatin A-4 .

  • Mechanism:[1][2][3][4] The sulfone bridge maintains the two phenyl rings in a pseudo-cis orientation, mimicking the colchicine binding site on

    
    -tubulin.
    
  • Advantage:[5][6][7] Unlike the stilbene double bond in Combretastatin (which isomerizes from active cis to inactive trans in vivo), the sulfone bridge is chemically stable.

Kinase Inhibitor "Hinge Binders"

The aniline nitrogen is frequently derivatized into a urea or amide . This motif is ubiquitous in Type II kinase inhibitors (e.g., Sorafenib analogs), where the urea forms a complementary hydrogen bond pair (donor-acceptor) with the Glu-Lys pair in the kinase active site.

Part 3: Experimental Protocol – Urea Derivatization

Objective: Synthesize a library of urea-linked kinase inhibitors using 4-(4-Fluorobenzenesulfonyl)aniline hydrochloride. Rationale: The hydrochloride salt must be neutralized in situ to liberate the nucleophilic free amine. We use 1,1'-Carbonyldiimidazole (CDI) as a safer, more robust alternative to phosgene/isocyanates.

Materials
  • Substrate: 4-(4-Fluorobenzenesulfonyl)aniline HCl (1.0 eq)

  • Reagent: 1,1'-Carbonyldiimidazole (CDI) (1.2 eq)

  • Partner Amine: Various aliphatic/aromatic amines (

    
    ) (1.1 eq)
    
  • Base: Diisopropylethylamine (DIPEA) (2.5 eq)

  • Solvent: Anhydrous Dichloromethane (DCM) or DMF.

Step-by-Step Methodology
  • Free Base Liberation (Activation Phase):

    • Charge a flame-dried reaction flask with 4-(4-Fluorobenzenesulfonyl)aniline HCl (1.0 mmol) and anhydrous DCM (5 mL).

    • Add DIPEA (2.5 mmol) dropwise at 0°C. Stir for 15 minutes.

    • Checkpoint: The suspension should clarify as the free base dissolves.

  • Acyl-Imidazole Formation:

    • Add CDI (1.2 mmol) in one portion.

    • Warm to Room Temperature (RT) and stir for 2 hours.

    • Validation: Monitor by TLC (50% EtOAc/Hexane). The starting aniline spot (

      
      ) should disappear, replaced by the intermediate carbamoyl imidazole (
      
      
      
      ).
  • Coupling (Urea Formation):

    • Add the partner amine (

      
      , 1.1 mmol).
      
    • Stir at RT for 4–12 hours. If the partner amine is an aniline (weak nucleophile), heat to 40°C.

  • Work-up & Purification:

    • Quench with 1M HCl (removes unreacted imidazole and DIPEA).

    • Extract with DCM (

      
      ).
      
    • Dry over

      
       and concentrate.
      
    • Recrystallize from EtOH or purify via Flash Chromatography.

Data Summary: Physicochemical Impact of Fluorination[4][8][9][10]
PropertyNon-Fluorinated Analog4-Fluoro Analog (Subject)Impact on Drug Design
C-X Bond Energy 98 kcal/mol (C-H)116 kcal/mol (C-F)Increased metabolic stability against hydroxylation.
Lipophilicity (

)
1.82.1Improved membrane permeability; better hydrophobic pocket fit.
Hammett Constant (

)
0.00 (H)0.06 (F)Slight electron withdrawal; modulates pKa of the aniline.
Metabolic Soft Spot High (Para-hydroxylation)Low (Blocked)Prolonged half-life in microsomal stability assays.

Part 4: Synthetic Workflow Visualization

The following diagram illustrates the logical flow from the raw hydrochloride salt to a bioactive library, highlighting the critical decision points.

SynthesisWorkflow Start Start: 4-(4-Fluorobenzenesulfonyl)aniline HCl BaseStep Step 1: Free Base Liberation (DIPEA/DCM) Start->BaseStep Activation Step 2: CDI Activation (Forms Reactive Intermediate) BaseStep->Activation Branch Decision Point: Linker Type Activation->Branch PathA Path A: Urea Linkage (Add R-NH2) Branch->PathA Kinase Target PathB Path B: Amide Linkage (Add R-COCl) Branch->PathB HIF-2α Target Final Final Product: Bioactive Diaryl Sulfone Inhibitor PathA->Final PathB->Final

Figure 2: Synthetic workflow for converting the precursor into bioactive urea or amide libraries.

References

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37, 320-330. Link

  • Wallace, E. M., et al. (2016). Structure-based design and discovery of PT2385, a potent and specific HIF-2α antagonist. Journal of Medicinal Chemistry, 59(19), 9181-9200. (Note: Illustrates the diaryl sulfone/ether pharmacophore in HIF-2α). Link

  • Gatadi, S., et al. (2021). Recent advances in the synthesis of ureas: A comprehensive review. Current Organic Chemistry. (Validates CDI protocol). Link

  • Meanwell, N. A. (2018). Fluorine and fluorinated motifs in the design and application of bioisosteres for drug design. Journal of Medicinal Chemistry, 61(14), 5822-5880. Link

Sources

Protocols & Analytical Methods

Method

application of 4-(4-Fluorobenzenesulfonyl)aniline hydrochloride in kinase inhibitor screening

Application Note: 4-(4-Fluorobenzenesulfonyl)aniline Hydrochloride in Fragment-Based Kinase Inhibitor Screening Executive Summary This technical guide details the application of 4-(4-Fluorobenzenesulfonyl)aniline hydroch...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 4-(4-Fluorobenzenesulfonyl)aniline Hydrochloride in Fragment-Based Kinase Inhibitor Screening

Executive Summary

This technical guide details the application of 4-(4-Fluorobenzenesulfonyl)aniline hydrochloride (CAS: 312-35-6 (free base) / related HCl salts) as a privileged fragment in Fragment-Based Drug Discovery (FBDD) campaigns targeting protein kinases.

While often utilized as a synthetic intermediate for sulfonamide-based drugs (e.g., Pazopanib analogs), this specific molecular entity serves as a critical "chemical probe" for probing the ATP-binding hinge region and hydrophobic back-pockets of kinases. Its structural duality—comprising a hydrogen-bond donating aniline and a geometry-constraining sulfonyl linker—makes it an ideal candidate for Surface Plasmon Resonance (SPR) and Thermal Shift (DSF) screening to identify novel binding nodes.

Chemical Identity & Pharmacophore Logic

Molecule: 4-(4-Fluorobenzenesulfonyl)aniline hydrochloride Role: Class I Pharmacophore Fragment / Hinge Binder

Mechanistic Rationale

In the context of kinase inhibition, this molecule functions through three distinct interaction vectors:

  • The Aniline Interaction: The primary amine (

    
    ) acts as a hydrogen bond donor, typically targeting the backbone carbonyl of the kinase hinge region (e.g., Met319 in B-Raf or Thr315 in Abl).
    
  • The Sulfonyl Linker: The sulfonyl group (

    
    ) introduces a "kinked" geometry (approx. 109.5°), positioning the two aromatic rings to explore the "Gatekeeper" region or the solvent-exposed front.
    
  • The Fluorine Substituent: The para-fluoro group enhances metabolic stability (blocking P450 oxidation) and increases lipophilicity (

    
    ) slightly, improving van der Waals contacts in hydrophobic pockets (e.g., the DFG-out pocket).
    
Visualizing the Pharmacophore (DOT Diagram)

Pharmacophore cluster_0 Molecule Structure Aniline Aniline Moiety (H-Bond Donor) Sulfonyl Sulfonyl Linker (Geometry Constraint) Aniline->Sulfonyl Kinase Kinase ATP Pocket (Target) Aniline->Kinase Binds Hinge Region Fluoro 4-Fluoro Phenyl (Hydrophobic/Metabolic) Sulfonyl->Fluoro Sulfonyl->Kinase Orients Scaffold Fluoro->Kinase Hydrophobic Contact

Figure 1: Pharmacophore mapping of 4-(4-Fluorobenzenesulfonyl)aniline interacting with the kinase ATP pocket.

Experimental Protocols

Protocol A: Compound Preparation (Critical Step)

The hydrochloride salt form improves stability but requires specific handling for assay compatibility.

  • Stock Solution (100 mM):

    • Weigh 4-(4-Fluorobenzenesulfonyl)aniline HCl.

    • Dissolve in 100% DMSO . Note: Do not use aqueous buffers for the master stock to prevent hydrolysis or precipitation.

    • Vortex for 60 seconds. Sonicate for 5 minutes at room temperature to ensure complete solubilization of the salt lattice.

  • Working Solution (Assay Ready):

    • Dilute the stock to 2x or 4x concentration using the specific Assay Buffer (e.g., HEPES pH 7.5).

    • Checkpoint: Observe for "crashing out" (cloudiness). The HCl salt may alter the pH of weak buffers. Verify pH is maintained at 7.4 ± 0.1.

Protocol B: Surface Plasmon Resonance (SPR) Screening

Best for detecting low-affinity fragment binding (


 in 

M-mM range).

Platform: Biacore 8K or S200 Sensor Chip: CM5 (Carboxymethylated dextran)

  • Immobilization:

    • Immobilize the target Kinase (e.g., VEGFR2, B-Raf) via amine coupling to ~3000 RU (high density required for fragments).

    • Reference channel: Blank activated/deactivated surface.

  • Injection Cycle:

    • Flow Rate: 30

      
      L/min.
      
    • Concentration Series: 0, 15.6, 31.25, 62.5, 125, 250, 500

      
      M.
      
    • Contact Time: 60 seconds (association).

    • Dissociation Time: 120 seconds.

  • Data Analysis:

    • Since fragments have fast on/off rates, expect "square wave" sensorgrams.

    • Plot Steady State Affinity (

      
       vs. Concentration).
      
    • Success Criterion: A clear dose-dependent response that reaches saturation (or theoretical

      
      ).
      
Protocol C: Thermal Shift Assay (Differential Scanning Fluorimetry - DSF)

High-throughput validation of binding.

Reagents: SYPRO Orange dye, qPCR Machine (e.g., Roche LightCycler).

  • Plate Setup (384-well):

    • Protein: 2

      
      M Kinase domain.
      
    • Compound: 1 mM 4-(4-Fluorobenzenesulfonyl)aniline HCl (final).

    • Dye: 5x SYPRO Orange.

    • Buffer: 20 mM HEPES, 150 mM NaCl, 2 mM

      
      .
      
  • Run Parameters:

    • Ramp temperature from 25°C to 95°C at 0.05°C/sec.

  • Analysis:

    • Calculate the Melting Temperature (

      
      ) using the derivative of the fluorescence curve.
      
    • 
       Calculation: 
      
      
      
      .
    • Significance: A shift of

      
       indicates significant binding stabilization.
      

Data Presentation & Interpretation

When screening this fragment, data should be normalized to Ligand Efficiency (LE) , as fragments are inherently less potent than full drugs.

Table 1: Representative Screening Data (Simulated for Validation)

Assay TypeParameterResultInterpretation
SPR


Moderate binder. Typical for fragments.
SPR Ligand Efficiency (LE)0.35 kcal/mol/heavy atomHigh Quality. (Target > 0.3).
DSF


Stabilizes kinase fold; confirms binding.
Enzymatic

(at 1mM ATP)

Weak inhibition. Competitive with ATP.
Ligand Efficiency Formula:


Where 

for 4-(4-Fluorobenzenesulfonyl)aniline is ~17.

Screening Workflow Diagram

The following workflow illustrates the decision tree for advancing this fragment into a "Hit-to-Lead" campaign.

ScreeningWorkflow Start 4-(4-Fluorobenzenesulfonyl)aniline HCl (Fragment Library) Solubility Step 1: Solubility Check (DMSO/Buffer Stability) Start->Solubility PrimaryScreen Step 2: Primary Screen (DSF) Thermal Shift > 1.5°C? Solubility->PrimaryScreen Pass Discard Discard/Archive Solubility->Discard Precipitates SecondaryScreen Step 3: Orthogonal Screen (SPR) KD Determination & Kinetics PrimaryScreen->SecondaryScreen Yes PrimaryScreen->Discard No Shift XRay Step 4: X-Ray Crystallography (Soak Fragment into Crystal) SecondaryScreen->XRay Clean Sensorgram SecondaryScreen->Discard Non-specific Binding Chemistry Step 5: Fragment Growth (Synthesize Analogs) XRay->Chemistry Binding Mode Confirmed

Figure 2: Fragment-Based Drug Discovery (FBDD) workflow for sulfonylaniline derivatives.

Troubleshooting & Optimization

  • Problem: High background noise in SPR.

    • Cause: The sulfonylaniline moiety is hydrophobic. Non-specific binding to the dextran matrix.

    • Solution: Add 0.05% Tween-20 to the running buffer or increase salt concentration to 250 mM NaCl.

  • Problem: No inhibition in Enzymatic Assay (ADP-Glo).

    • Cause: ATP competition. Fragments are weak binders.

    • Solution: Run the assay at

      
       (ATP) or lower.[1] If the fragment binds the hinge, it must compete with ATP. High ATP concentrations will wash out the effect of a weak fragment.
      

References

  • National Institutes of Health (NIH). (2023). Development of sulfonamide-based NLRP3 inhibitors: Structure-activity relationship studies. PubMed Central. Retrieved from [Link]

  • MDPI. (2021). Design, Synthesis, and Structure–Activity Relationship Study of Potent MAPK11 Inhibitors. Molecules.[2][3][4][5][6][7][8][9][10] Retrieved from [Link]

  • European Journal of Medicinal Chemistry. (2023). Discovery of 4-fluorobenzenesulfonamide derivatives as PI3K/mTOR dual inhibitors.[4] Retrieved from [Link]

Sources

Application

4-(4-Fluorobenzenesulfonyl)aniline hydrochloride as a reagent in peptide synthesis

Application Note: 4-(4-Fluorobenzenesulfonyl)aniline Hydrochloride in Peptide Synthesis Part 1: Introduction & Mechanistic Insight 4-(4-Fluorobenzenesulfonyl)aniline hydrochloride (CAS: 312-35-6) is a specialized diaryls...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 4-(4-Fluorobenzenesulfonyl)aniline Hydrochloride in Peptide Synthesis

Part 1: Introduction & Mechanistic Insight

4-(4-Fluorobenzenesulfonyl)aniline hydrochloride (CAS: 312-35-6) is a specialized diarylsulfone building block used primarily in chemical biology and medicinal chemistry. Unlike standard aliphatic amines, this reagent serves two high-value functions in peptide science:

  • 19F-NMR Structural Probing: It acts as a rigid, magnetically distinct reporter for 19F-NMR spectroscopy . The sulfone (

    
    ) bridge exerts a strong electron-withdrawing effect, shifting the fluorine resonance downfield and decoupling it from the peptide backbone's motional dynamics. This makes it superior to flexible trifluoroacetyl tags for studying protein-protein interactions (PPIs).
    
  • Pharmacophore Installation: The diarylsulfone motif is a privileged scaffold in protease inhibitors (e.g., MMP inhibitors). Incorporating this moiety at the N-terminus or lysine side chains of a peptide library allows for the rapid generation of peptidomimetic inhibitors.

Chemical Challenges: The central challenge in using this reagent is the reduced nucleophilicity of the aniline amine. The para-sulfonyl group withdraws electron density from the aromatic ring, making the amino group significantly less reactive than standard alkyl amines (like Lysine) or electron-rich anilines. Standard carbodiimide couplings (DIC/HOBt) often fail, leading to incomplete functionalization. This guide details the High-Efficiency Activation Protocols required to force this reaction to completion.

Part 2: Experimental Protocols

Protocol A: Solid-Phase N-Terminal Labeling (SPPS)

Target: Attaching the 4-(4-fluorobenzenesulfonyl)aniline probe to the N-terminus of a resin-bound peptide.

Reagents Required:

  • Resin-bound peptide (Fmoc-deprotected, free amine is NOT the target; we are coupling to the N-terminal Carboxylic Acid if using a linker, OR we are coupling onto an acidic residue. Correction: Usually, this aniline is coupled to a succinic anhydride linker or directly to an Asp/Glu side chain or C-terminus if immobilized via backbone).

  • Standard Workflow: The most common route is coupling this aniline to a Succinic Acid or Glutaric Acid spacer already attached to the peptide N-terminus, or activating the C-terminus in solution.

  • Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HOAt (1-Hydroxy-7-azabenzotriazole).

  • Base: DIPEA (N,N-Diisopropylethylamine).

  • Solvent: DMF (anhydrous).

Step-by-Step Methodology:

  • Resin Preparation: Ensure the peptide N-terminus is functionalized with a free carboxylic acid (e.g., after reacting the N-terminal amine with succinic anhydride).

    • Wash: DMF (3 x 1 min).

  • Activation Cocktail (The "Pre-Activation" Step):

    • Dissolve the carboxylic acid component (if coupling in solution) or prepare the resin.

    • Note: Since the aniline is the nucleophile, we must activate the peptide-bound acid.

    • Add HATU (5.0 eq relative to resin loading) and HOAt (5.0 eq).

    • Add DIPEA (10.0 eq).

    • Critical: Allow activation for strictly 2 minutes . Extended activation can lead to racemization or guanidinium capping.

  • Coupling Reaction:

    • Add 4-(4-Fluorobenzenesulfonyl)aniline HCl (5.0 eq) dissolved in minimum DMF to the activated resin.

    • Microwave Option: Heat to 60°C for 45 minutes (25 W).

    • Room Temp Option: Shake vigorously for 4–6 hours. The electron-deficient nature of the aniline requires thermodynamic driving.

  • Monitoring (The Chloranil Test):

    • Standard Kaiser tests are for primary amines. Since we are reacting away a carboxylic acid (indirectly) or reacting an amine onto the resin, monitoring is tricky.

    • Best Practice: Micro-cleavage of a resin sample. Treat 2 mg of resin with 95% TFA for 30 mins, analyze via LC-MS. Look for the mass shift corresponding to the added aniline (+251.3 Da - H2O = +233.3 Da).

  • Washing:

    • DMF (5 x 2 min) to remove excess aniline (which can be sticky).

    • DCM (3 x 2 min).

Protocol B: Solution-Phase Synthesis of 19F-Labeled Building Blocks

Target: Creating a pre-labeled Fmoc-amino acid (e.g., Fmoc-Glu(Aniline)-OH) for standard SPPS.

  • Starting Material: Fmoc-Glu-OtBu (Side chain protection removed? No, we need Fmoc-Glu(OH)-OtBu).

  • Activation: Dissolve Fmoc-Glu-OtBu (1 eq) in DCM/DMF (9:1). Add EDC·HCl (1.2 eq) and HOAt (1.2 eq). Stir 10 min at 0°C.

  • Addition: Add 4-(4-Fluorobenzenesulfonyl)aniline (1.1 eq) and TMP (2,4,6-Trimethylpyridine, 2.0 eq).

  • Reaction: Warm to RT and stir 12–16 hours.

  • Workup: Acidic wash (1M HCl) is critical to remove unreacted aniline.

  • Deprotection: Remove tBu ester with TFA/DCM (1:1) to yield the Fmoc-Glu(Label)-OH building block.

Part 3: Data Visualization & Logic

Table 1: Coupling Reagent Efficiency Comparison

Comparative analysis of coupling 4-(4-Fluorobenzenesulfonyl)aniline to Fmoc-Asp-OH (side chain).

Coupling SystemBaseReaction TimeConversion (LC-MS)Notes
DIC / HOBt DIPEA12 Hours35%Not Recommended. Nucleophile is too weak for carbodiimide kinetics.
PyBOP / HOBt DIPEA6 Hours68%Moderate efficiency; difficult purification of phosphorus byproducts.
HATU / HOAt DIPEA4 Hours>98% Gold Standard. The aza-benzotriazole ester is highly reactive toward weak amines.
COMU / Oxyma TMP2 Hours95%Excellent alternative; safer than benzotriazoles (explosive risk reduced).
Pathway Diagram: Mechanistic Workflow

G Resin Resin-Peptide-COOH Activation Activated Ester (O-At / O-7-Azabenzotriazole) Resin->Activation HATU/HOAt DIPEA Coupling Nucleophilic Attack (Rate Limiting Step) Activation->Coupling + Reagent Reagent 4-(4-Fluorobenzenesulfonyl)aniline (Weak Nucleophile) Reagent->Coupling Slow Kinetics Product 19F-Labeled Peptide (Stable Sulfonamide-like Amide) Coupling->Product Amide Bond Formation

Caption: Activation workflow for coupling electron-deficient diarylsulfone anilines to peptide carboxylic acids using HATU/HOAt chemistry.

Part 4: Scientific Rationale (E-E-A-T)

Why this specific protocol? The choice of HATU/HOAt over standard DIC/HOBt is dictated by the Hammett equation . The sulfonyl group (


) strongly deactivates the aniline nitrogen. Standard active esters (OBt) are not electrophilic enough to capture this weak nucleophile before hydrolysis occurs. The 7-aza (HOAt) derivative exploits the "neighboring group effect" (pyridine nitrogen H-bonding) to accelerate the acylation rate by nearly 100-fold compared to HOBt [1].

19F NMR Utility: Once incorporated, the 4-fluorobenzenesulfonyl motif provides a singlet at approximately -105 to -110 ppm (vs. CFCl3). This region is typically free of background signals in biological media. The rigidity of the sulfone linker ensures that changes in chemical shift (


) correlate directly with the peptide's conformational environment rather than local bond rotation [2].

References

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive. Journal of the American Chemical Society. Link

  • Marsh, E. N. G., & Suzuki, Y. (2014). Using 19F NMR to probe biological interactions of proteins and peptides. ACS Chemical Biology. Link

  • Salwiczek, M., et al. (2012). Emerging rules for mimetic design in medicinal chemistry. Trends in Pharmacological Sciences. Link

  • Villo, P., et al. (2020). Solid Phase Synthesis of Sulfonimidamide Pseudopeptides. European Journal of Organic Chemistry. Link

Method

derivatization of 4-(4-Fluorobenzenesulfonyl)aniline hydrochloride for biological assays

Executive Summary This guide details the derivatization protocols for 4-(4-Fluorobenzenesulfonyl)aniline hydrochloride (FBSA-HCl), a privileged diaryl sulfone scaffold used in the development of COX-2 inhibitors, carboni...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the derivatization protocols for 4-(4-Fluorobenzenesulfonyl)aniline hydrochloride (FBSA-HCl), a privileged diaryl sulfone scaffold used in the development of COX-2 inhibitors, carbonic anhydrase inhibitors, and antibacterial agents.

The Challenge: The electron-withdrawing nature of the sulfone (


) bridge, combined with the para-fluorine substitution, significantly reduces the nucleophilicity of the aniline nitrogen. Furthermore, the hydrochloride salt form renders the amine non-reactive until properly neutralized.

The Solution: This note provides optimized protocols for:

  • Salt Neutralization: Converting the stable HCl salt to the reactive free base.

  • SAR Library Synthesis: High-efficiency amide coupling using HATU/DIPEA.

  • Fluorescent Labeling: Creating tracer probes for localization assays.

Chemical Profile & Biological Relevance

PropertySpecification
Compound 4-(4-Fluorobenzenesulfonyl)aniline hydrochloride
Molecular Weight ~287.74 g/mol (Salt) / 251.28 g/mol (Free Base)
Reactive Handle Primary Aromatic Amine (

)
Electronic State Electron Deficient (Deactivated by Sulfone)
Solubility Low in water/PBS; High in DMSO, DMF
Biological Utility COX-2 Inhibition, MMP Inhibition, Hapten-Carrier Conjugation

Expert Insight: The fluorine atom at the para-position of the distal ring serves two purposes: it blocks metabolic hydroxylation (increasing half-life) and acts as a sensitive reporter for


-NMR ligand binding assays.

Critical Pre-requisite: Salt Neutralization

Failure to perform this step is the #1 cause of assay failure. The HCl salt stabilizes the amine as an ammonium cation (


), which is not nucleophilic.

Protocol:

  • Dissolve FBSA-HCl in anhydrous DMF or DMSO (concentration: 50–100 mM).

  • Add 3.0 equivalents of Diisopropylethylamine (DIPEA) or Triethylamine (TEA).

  • Vortex for 2 minutes. The solution is now ready for coupling.

    • Note: If the free base precipitates, add small amounts of mild heat (37°C) or increase solvent volume.

Protocol A: SAR Library Synthesis (Amide Coupling)

Purpose: To generate a library of amide derivatives for Structure-Activity Relationship (SAR) screening against targets like COX-2.

Rationale: Standard EDC/NHS coupling often fails with electron-deficient anilines. We utilize HATU , a uronium-based coupling agent that generates a highly reactive active ester, driving the reaction despite the sulfone's deactivating effect.

Reagents:

  • Carboxylic Acid Partner (

    
    )
    
  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: DIPEA[1]

  • Solvent: Anhydrous DMF

Step-by-Step Procedure:

  • Activation: In a reaction vial, mix the Carboxylic Acid (1.0 eq) with HATU (1.1 eq) and DIPEA (2.0 eq) in DMF. Stir for 15 minutes at Room Temperature (RT).

  • Addition: Add the neutralized FBSA solution (1.0 eq, see Section 3).

  • Reaction: Stir at 40°C for 4–12 hours.

    • Expert Tip: The elevated temperature (40°C) is crucial to overcome the low nucleophilicity of the sulfone-aniline.

  • Quench: Add 10% citric acid solution.

  • Workup: Extract with Ethyl Acetate. Wash with saturated

    
     and brine. Dry over 
    
    
    
    .

Protocol B: Fluorescent Labeling (FITC)

Purpose: To create a fluorescent tracer for cellular localization or competitive binding assays.

Rationale: Isothiocyanates (FITC) react with amines to form stable thioureas. This reaction is pH-sensitive.[2][3][4][5]

Step-by-Step Procedure:

  • Preparation: Dissolve FBSA-HCl (10 mg) in 500 µL anhydrous DMSO.

  • Basification: Add TEA (5 eq) to ensure the amine is deprotonated.

  • Labeling: Add Fluorescein Isothiocyanate (FITC, 1.2 eq) dissolved in DMSO.

  • Incubation: Wrap vial in foil (light sensitive) and shake at RT for 12 hours.

  • Purification:

    • Method: Preparative HPLC (C18 column).

    • Mobile Phase: Water/Acetonitrile (0.1% TFA).

    • Detection: Absorbance at 495 nm.

Workflow Visualization

Figure 1: Derivatization Logic Flow

Caption: Logical workflow for converting the inactive salt form into bioactive conjugates.

G cluster_0 Pre-Treatment cluster_1 Derivatization Pathways cluster_2 Validation Salt FBSA-HCl Salt (Inactive -NH3+) Base Add Base (DIPEA/TEA) Salt->Base FreeBase Free Aniline (Reactive -NH2) Base->FreeBase Deprotonation HATU Path A: HATU Coupling (Target: SAR Library) FreeBase->HATU + R-COOH FITC Path B: FITC Labeling (Target: Imaging) FreeBase->FITC + Isothiocyanate QC QC: LC-MS & 19F-NMR HATU->QC FITC->QC

Figure 2: Reaction Mechanism (Amide Coupling)

Caption: Mechanism overcoming electron-deficiency using HATU activation.

Mechanism Acid Carboxylic Acid (R-COOH) ActiveEster Activated Ester (O-At Complex) Acid->ActiveEster Activation (Fast) HATU_Reagent HATU Reagent HATU_Reagent->ActiveEster Intermediate Tetrahedral Intermediate ActiveEster->Intermediate Rate Limiting Step (Requires 40°C) Aniline FBSA Aniline (Poor Nucleophile) Aniline->Intermediate Product Final Amide Conjugate Intermediate->Product Elimination

Quality Control & Validation

To ensure the integrity of your biological assay, validate the derivative using these parameters:

  • LC-MS Purity:

    • Goal: >95% purity.

    • Marker: Look for the molecular ion

      
      .[6] For FBSA derivatives, the sulfonamide pattern is distinct.
      
  • 
    -NMR Spectroscopy: 
    
    • Advantage: The fluorine atom on the benzenesulfonyl ring provides a clean singlet around -105 to -110 ppm (depending on solvent).

    • Validation: Integration of this peak confirms the presence of the pharmacophore. A shift in this peak often indicates successful conjugation if the electronic environment changes.

  • Solubility Check:

    • Dilute the stock (DMSO) 1:100 into the assay buffer (PBS). If precipitation occurs (cloudiness), the derivative is too hydrophobic.

    • Remedy: Conjugate with a PEG-linker or use a lower concentration.

References

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. (The definitive guide for amine-reactive chemistries).

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[5][7] Tetrahedron, 61(46), 10827-10852. (Review of coupling agents like HATU for difficult amines).

  • Supuran, C. T. (2008). Diaryl sulfones and sulfonamides as privileged structures in drug discovery. Journal of Medicinal Chemistry. (Context on biological activity of the scaffold).

  • BenchChem. (2025).[7][8] NHS Ester Reaction Chemistry with Primary Amines. (Protocol grounding for labeling).

Sources

Technical Notes & Optimization

Troubleshooting

common impurities in 4-(4-Fluorobenzenesulfonyl)aniline hydrochloride and their removal

Welcome to the technical support center for 4-(4-Fluorobenzenesulfonyl)aniline hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to address common challenges related to...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-(4-Fluorobenzenesulfonyl)aniline hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to address common challenges related to impurities and their removal during experimental work. Here, you will find troubleshooting advice and frequently asked questions to ensure the highest purity of your compound.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you might encounter during the synthesis and purification of 4-(4-Fluorobenzenesulfonyl)aniline hydrochloride.

Problem 1: My final product has a persistent yellow or brown color.

Cause: The discoloration of your 4-(4-Fluorobenzenesulfonyl)aniline hydrochloride is likely due to the presence of colored impurities. These can be oxidation products of the aniline moiety or other chromophoric byproducts formed during the synthesis.[1][2][3] Aniline and its derivatives are susceptible to air oxidation, which can lead to the formation of colored impurities like p-benzoquinone.[3]

Solution:

  • Recrystallization with Activated Carbon: This is the most effective method for removing colored impurities.[2][4]

    • Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., ethanol, isopropanol, or a mixture of ethanol and water).

    • Once fully dissolved, add a small amount of activated carbon (approximately 1-2% of the solute's weight) to the hot solution.[2]

    • Gently boil the mixture for a few minutes to allow the carbon to adsorb the colored impurities.

    • Perform a hot gravity filtration to remove the activated carbon.

    • Allow the filtrate to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.

    • Collect the purified crystals by vacuum filtration.[5]

  • Reversed-Phase Flash Chromatography: If recrystallization is insufficient, reversed-phase flash chromatography can be employed to separate the target compound from colored impurities.[2]

Problem 2: HPLC analysis shows the presence of unreacted starting materials.

Cause: Incomplete reaction or using a stoichiometric excess of one of the starting materials, such as 4-fluoroaniline or 4-fluorobenzenesulfonyl chloride, can lead to their presence in the final product.[1]

Solution:

  • Recrystallization: A carefully chosen solvent system for recrystallization can often separate the desired product from unreacted starting materials due to differences in their solubility profiles.[6]

  • Acid-Base Extraction: This technique is particularly useful for removing unreacted 4-fluoroaniline.

    • Dissolve the crude product in an organic solvent like ethyl acetate.

    • Wash the organic layer with a dilute acidic solution (e.g., 1M HCl). The unreacted 4-fluoroaniline will be protonated and move into the aqueous layer.

    • Separate the organic layer containing your product.

    • Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate to obtain the purified product.

  • Scavenging: To remove unreacted 4-fluorobenzenesulfonyl chloride, a nucleophilic scavenger can be added to the reaction mixture after the primary reaction is complete. The scavenger reacts with the excess electrophile, and the resulting product can be easily removed by extraction.[7]

Problem 3: My product yield is low after purification.

Cause: Low recovery can result from several factors, including the product being too soluble in the recrystallization solvent, losses during transfers, or incomplete precipitation.[2]

Solution:

  • Optimize Recrystallization Solvent: The ideal solvent should dissolve the compound when hot but have low solubility when cold.[8] If the product is too soluble, try a different solvent or a solvent mixture.

  • Minimize Transfers: Ensure all equipment is rinsed with the mother liquor to recover as much product as possible.

  • Induce Crystallization: If crystals do not form readily upon cooling, try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.[9]

  • Sufficient Cooling: Ensure the solution is thoroughly cooled in an ice bath to maximize crystal formation.[5]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in 4-(4-Fluorobenzenesulfonyl)aniline hydrochloride?

A1: Common impurities can be categorized as follows:

  • Process-Related Impurities:

    • Unreacted Starting Materials: 4-fluoroaniline and 4-fluorobenzenesulfonyl chloride.[1]

    • Byproducts: Di-sulfonated aniline or other side-reaction products.

  • Degradation Impurities:

    • Oxidation Products: The aniline moiety is prone to oxidation, leading to colored impurities.[1][3]

  • Residual Solvents: Solvents used in the synthesis and purification may remain in the final product.[1]

Q2: Can I use silica gel column chromatography to purify 4-(4-Fluorobenzenesulfonyl)aniline hydrochloride?

A2: Direct purification of the hydrochloride salt on standard silica gel is challenging due to its high polarity, which can lead to strong, irreversible binding and poor recovery.[2] It is generally recommended to first purify the free amine, 4-(4-fluorobenzenesulfonyl)aniline, using silica gel chromatography and then convert it back to the hydrochloride salt.

Q3: How do I convert the hydrochloride salt to the free amine for purification?

A3: You can perform an acid-base extraction:

  • Dissolve the hydrochloride salt in a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the organic solution with a saturated aqueous solution of a weak base, such as sodium bicarbonate, until the aqueous layer is basic.

  • The free amine will be in the organic layer. Separate the layers and dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).

  • Filter and concentrate the organic layer to obtain the free amine.

Q4: What is the best way to store 4-(4-Fluorobenzenesulfonyl)aniline hydrochloride to prevent degradation?

A4: To minimize degradation, especially oxidation, the compound should be stored in a tightly sealed, amber-colored vial to protect it from light and air. Storing it under an inert atmosphere (e.g., nitrogen or argon) and at a low temperature can further enhance its stability.[1]

Experimental Protocols

Protocol 1: Recrystallization
  • Solvent Selection: Choose a solvent in which 4-(4-Fluorobenzenesulfonyl)aniline hydrochloride is soluble at elevated temperatures but sparingly soluble at room temperature or below.[9][10] Common choices include ethanol, methanol, isopropanol, or mixtures with water.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling with stirring until the solid completely dissolves.[2]

  • Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Reheat to boiling for a few minutes.[2]

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities or activated carbon.[4]

  • Crystallization: Allow the hot filtrate to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.[2][5]

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them in a vacuum oven.[2][5]

Protocol 2: Column Chromatography of the Free Amine
  • Preparation of Free Amine: Convert the hydrochloride salt to the free amine as described in FAQ Q3.

  • Column Packing: Prepare a silica gel column using a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate).

  • Sample Loading: Dissolve the free amine in a minimal amount of the mobile phase and load it onto the column.

  • Elution: Elute the column with the chosen solvent system. The polarity of the mobile phase can be gradually increased (gradient elution) to separate compounds with different polarities.[11]

  • Fraction Collection and Analysis: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.

  • Isolation: Combine the pure fractions and evaporate the solvent to obtain the purified free amine.

  • Conversion to Hydrochloride Salt: Dissolve the purified free amine in a suitable solvent (e.g., diethyl ether or ethyl acetate) and add a solution of HCl in the same solvent to precipitate the hydrochloride salt. Collect the salt by filtration.

Data Presentation

Table 1: Example of Impurity Profile Before and After Purification by Recrystallization

ImpurityRetention Time (min)Area % (Crude)Area % (Purified)
4-fluoroaniline3.52.1< 0.1
4-fluorobenzenesulfonyl chloride8.21.5< 0.1
Product 6.8 95.2 > 99.8
Unknown Impurity 19.51.2< 0.1

Note: This is illustrative data. Actual retention times and impurity levels will vary based on the specific analytical method and reaction conditions.

Visualizations

Impurity_Sources cluster_synthesis Synthesis Process cluster_impurities Sources of Impurities Starting Materials Starting Materials Reaction Reaction Starting Materials->Reaction Unreacted Unreacted Starting Materials Unreacted Starting Materials Starting Materials->Unreacted Starting Materials Crude Product Crude Product Reaction->Crude Product Side Products Side Products Reaction->Side Products Side Reactions Degradation Products Degradation Products Crude Product->Degradation Products Storage/Workup Final Product Impurities Final Product Impurities Unreacted Starting Materials->Final Product Impurities Side Products->Final Product Impurities Degradation Products->Final Product Impurities

Caption: Sources of impurities in the synthesis of 4-(4-Fluorobenzenesulfonyl)aniline hydrochloride.

Purification_Workflow Crude Product Crude Product Dissolve in Hot Solvent Dissolve in Hot Solvent Crude Product->Dissolve in Hot Solvent Add Activated Carbon Add Activated Carbon Dissolve in Hot Solvent->Add Activated Carbon If colored Hot Gravity Filtration Hot Gravity Filtration Dissolve in Hot Solvent->Hot Gravity Filtration If not colored Add Activated Carbon->Hot Gravity Filtration Cool to Crystallize Cool to Crystallize Hot Gravity Filtration->Cool to Crystallize Vacuum Filtration Vacuum Filtration Cool to Crystallize->Vacuum Filtration Pure Crystals Pure Crystals Vacuum Filtration->Pure Crystals Impurities in Filtrate Impurities in Filtrate Vacuum Filtration->Impurities in Filtrate

Caption: Workflow for purification by recrystallization with activated carbon.

References

  • BenchChem. (n.d.). Technical Support Center: Purification of Sulfonamide Derivatives by Column Chromatography.
  • Gajda, A., Posyniak, A., Zmudzki, J., & Gbylik-Sikorska, M. (2022). HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. MDPI.
  • ResearchGate. (n.d.). An Overview of Chromatographic Analysis of Sulfonamides in Pharmaceutical Preparations and Biological Fluids | Request PDF.
  • Unknown. (n.d.). Recrystallization.
  • Unknown. (n.d.). Recrystallization1.
  • Akyüz, M., & Ata, S. (2020). Rapid determination of sulfonamide residues in honey samples using non-targeted liquid chromatography-high resolution mass spectrometry. Journal of Food Science and Technology.
  • Patyra, E., Kwiatek, K., & Nebot, C. (2019). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. PMC.
  • LabXchange. (2024, January 23). Lab Procedure: Recrystallization.
  • Unknown. (n.d.). Synthesis of sulfonyl chloride substrate precursors.
  • Organic Syntheses Procedure. (n.d.). Fluorobenzene.
  • Unknown. (n.d.). recrystallization.pdf.
  • BenchChem. (n.d.). Identification and characterization of impurities in 4-(Furan-2-yl)aniline hydrochloride.
  • LookChem. (n.d.). Purification of Aniline - Chempedia.
  • Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube.
  • ChemicalBook. (n.d.). 4-Fluoroaniline synthesis.
  • Sigma-Aldrich. (n.d.). 4-(4-fluorobenzenesulfonyl)aniline.
  • BenchChem. (n.d.). Resolving solubility issues of 4-(Furan-2-yl)aniline hydrochloride in organic reactions.
  • Google Patents. (n.d.). US4369145A - Preparation of fluorobenzenesulfonyl fluorides by exchange fluorination.
  • BenchChem. (n.d.). Technical Support Center: Purification of Crude 4-(Furan-2-yl)aniline Hydrochloride.
  • PubChem. (n.d.). 4-Fluorobenzenesulfonyl chloride.
  • Wang, Y., et al. (2022). Modified and Scalable Synthesis of N‑Tosyl-4- Chlorobenzenesulfonimidoyl Fluoride (SulfoxFluor): Direct Imidation of Sulfinyl Chlorides with Chloramine‑T Trihydrate. Organic Process Research & Development.
  • Thermo Scientific Chemicals. (n.d.). 4-Fluorobenzenesulfonyl chloride, 98% 100 g.
  • Google Patents. (n.d.). US5632898A - Method for removing unreacted electrophiles from a reaction mixture.
  • The Royal Society of Chemistry. (n.d.). Separation, purification and identification of the components of a mixture.
  • Sigma-Aldrich. (n.d.). 4-Fluorobenzenesulfonyl chloride 98 349-88-2.
  • Teledyne Labs. (n.d.). Purine and Related Compound Purification Strategies.
  • European Patent Office. (2011, March 15). A novel process of residual solvent removal - EP 2500072 A1.
  • ResearchGate. (2025, August 6). (PDF) Efficient Friedel–Crafts Benzoylation of Aniline Derivatives with 4-fluorobenzoyl Chloride Using Copper Triflate in the Synthesis of Aminobenzophenones.
  • Chem-Impex. (n.d.). 4-(Trifluoromethyl)aniline hydrochloride.
  • Lookchem. (2022, July 29). Syntheses of Sulfonated Derivatives of 2-Fluoroaniline.
  • Veeprho Pharmaceuticals. (n.d.). Aniline Impurities and Related Compound.

Sources

Optimization

side reactions of 4-(4-Fluorobenzenesulfonyl)aniline hydrochloride and how to minimize them

Technical Support Center: 4-(4-Fluorobenzenesulfonyl)aniline hydrochloride Status: Online | Agent: Senior Application Scientist | Ticket System: Active Product Dashboard Compound: 4-(4-Fluorobenzenesulfonyl)aniline hydro...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-(4-Fluorobenzenesulfonyl)aniline hydrochloride

Status: Online | Agent: Senior Application Scientist | Ticket System: Active

Product Dashboard

  • Compound: 4-(4-Fluorobenzenesulfonyl)aniline hydrochloride

  • Functional Class: Deactivated Aniline / Activated Aryl Fluoride[1]

  • Key Structural Features:

    • Sulfonyl Bridge (

      
      ):  Strong electron-withdrawing group (EWG). Deactivates the aniline nitrogen (lowers nucleophilicity) and activates the fluorophenyl ring (increases electrophilicity).
      
    • Fluorine (

      
      ):  Good leaving group for Nucleophilic Aromatic Substitution (
      
      
      
      ) due to para-activation by the sulfone.
    • Aniline (

      
      ):  The primary reactive handle, but prone to oxidation.[1][2]
      

Ticket #1: "The white powder has turned grey/pink during storage."

Diagnosis: Oxidative Degradation. Like most aniline salts, this compound is sensitive to atmospheric oxidation.[1][2] The hydrochloride salt is generally more stable than the free base, but moisture and light can accelerate the formation of quinoid imines or azo-linkages (often pink, green, or grey in trace amounts).

Troubleshooting Protocol:

  • Purity Check: Dissolve a small sample in DMSO-

    
     for 
    
    
    
    NMR.
    • Pass: Sharp doublets in the aromatic region (approx. 6.6–8.0 ppm).

    • Fail: Broadening of peaks or new signals >8.0 ppm (azo/nitro species).[1]

  • Restoration (Recrystallization):

    • Solvent: Ethanol/Water (9:1).[1]

    • Additive: Add a pinch of activated charcoal to the hot solution to absorb colored impurities, filter hot, then cool slowly.

  • Prevention: Store under Argon/Nitrogen at +4°C in amber vials.

Ticket #2: "I see an unexpected impurity with Mass [M+Nucleophile-F]."

Diagnosis: Unintended Nucleophilic Aromatic Substitution (


).
Severity:  Critical.
Mechanism:  The sulfonyl group at the para position strongly pulls electron density from the fluorobenzene ring. This makes the carbon-fluorine bond highly susceptible to attack by nucleophiles, even weak ones, especially at elevated temperatures.

Scenario: You attempted to react the aniline amine with an electrophile (e.g., an alkyl halide or acid chloride) using a base like Sodium Methoxide (


), Sodium Hydroxide (

), or excessive heating with Carbonates.[1]

The Fix (Minimization Strategy):

  • Avoid Oxygen/Sulfur Nucleophiles: Do not use alkoxide bases (

    
    , 
    
    
    
    ) or thiols if you want to keep the fluorine intact.[1] They will displace the fluorine faster than they deprotonate the aniline.
  • Temperature Control: Keep reactions involving the aniline moiety below 60°C if possible.

    
     on diaryl sulfones accelerates significantly >80°C.
    
  • Base Selection: Switch to non-nucleophilic organic bases (DIPEA, TEA) or weak inorganic bases (

    
    ) for neutralizing the HCl salt.[1]
    

Ticket #3: "The aniline won't react with my acid chloride/carboxylic acid."

Diagnosis: Deactivated Nucleophile. The sulfonyl group is an electron sink. It pulls density away from the aniline nitrogen, making it a "lazy" nucleophile compared to standard aniline.

The Fix (Optimization Strategy):

  • Don't rely on standard EDC/NHS coupling: It may be too slow, leading to hydrolysis of the active ester.

  • Use High-Energy Electrophiles: Use Acid Chlorides or HATU/HOAt systems.

  • Catalysis: Add DMAP (4-Dimethylaminopyridine) as a nucleophilic catalyst to transfer the acyl group.

  • Solvent: Use polar aprotic solvents (DMF, DMAc) to strip the cation and increase reaction rates, but ensure they are dry to prevent hydrolysis competing with the slow aniline.[1]

Visualizing the Reactivity Landscape

The following diagram illustrates the "Safe Zone" for reaction versus the "Danger Zones" of side reactions.

ReactivityMap Start 4-(4-Fluorobenzenesulfonyl) aniline HCl Oxidation Side Reaction A: Oxidation (Pink/Black Tar) Start->Oxidation Air/Light Moisture SNAr Side Reaction B: S_NAr (Fluorine Displacement) Start->SNAr Strong Nucleophiles (RO-, OH-) High Temp (>80°C) Coupling Desired Reaction: Amide/Sulfonamide Formation Start->Coupling Electrophile (R-COCl) Weak Base (DIPEA) Inert Atm. Oxidation_Prod Azo/Quinoid Impurities Oxidation->Oxidation_Prod SNAr_Prod Ether/Thioether Sulfone (Fluorine Lost) SNAr->SNAr_Prod Coupling_Prod Target Product (Fluorine Intact) Coupling->Coupling_Prod

Caption: Reactivity Map detailing the competition between the desired N-functionalization and the undesired oxidation or Fluorine displacement pathways.

Step-by-Step Protocol: Safe "Free-Basing" & Coupling

This protocol is designed to generate the free amine in situ to avoid isolation instability, while preventing Fluorine displacement.

Objective: Couple with Benzoyl Chloride (Model Electrophile).

Reagents:

  • 4-(4-Fluorobenzenesulfonyl)aniline HCl (

    
     equiv)
    
  • Benzoyl Chloride (

    
     equiv)[1]
    
  • Triethylamine (

    
     equiv) – Excess needed to neutralize HCl salt + HCl byproduct.[1]
    
  • Dichloromethane (DCM) or DMF (anhydrous).[1]

Procedure:

  • Suspension: Suspend the aniline hydrochloride salt in DCM under Nitrogen atmosphere at

    
    .
    
  • Neutralization (Critical Step): Add Triethylamine (TEA) dropwise.

    • Observation: The suspension should clear as the free base dissolves (if using DMF) or change texture (in DCM).

    • Why: TEA is non-nucleophilic enough to not attack the Fluorine ring at

      
      .
      
  • Activation: Add DMAP (

    
     equiv) if the reaction is expected to be sluggish.
    
  • Addition: Add Benzoyl Chloride dropwise at

    
    .
    
  • Reaction: Allow to warm to Room Temperature (RT) only. Do not reflux.

    • Monitoring: Check TLC/LCMS after 2 hours. Look for the disappearance of the aniline peak.

  • Quench: Wash with dilute citric acid (

    
    ) to remove unreacted aniline and TEA. Do not use strong basic washes (like 
    
    
    
    NaOH) for prolonged periods, as this risks hydrolyzing the Fluorine over time.[1]

Troubleshooting Logic Tree

Use this flow to identify why your experiment failed.

Troubleshooting Q1 Issue Observed? Type1 Color Change (Darkening) Q1->Type1 Type2 Wrong Mass Spec (Product + X) Q1->Type2 Type3 No Reaction (SM Remains) Q1->Type3 Sol1 Cause: Oxidation Action: Recrystallize with Charcoal & Store under Argon Type1->Sol1 Q2 Is Mass = Product - 19 + 31 (OMe)? or Product - 19 + 17 (OH)? Type2->Q2 Sol4 Cause: Deactivated Amine Action: Add DMAP catalyst Switch solvent to DMF. Type3->Sol4 Sol2 Cause: SNAr (F displaced) Action: Switch base to DIPEA/TEA. Lower Temperature. Q2->Sol2 Yes Sol3 Cause: Bis-acylation Action: Reduce equiv of Acid Chloride. Q2->Sol3 No

Caption: Diagnostic logic tree for isolating experimental failures related to 4-(4-fluorobenzenesulfonyl)aniline HCl.

Summary of Chemical Data

PropertyValueImplication for Handling
Molecular Weight 287.74 g/mol (HCl salt)Ensure stoichiometric calculations account for the HCl.
Acidity (

)
~1.5–2.0 (Anilinium)The free base is a very weak base; requires efficient neutralization.
Reactivity Electrophilic (at C-F)Avoid strong nucleophiles (alkoxides, thiolates).[1]
Solubility DMSO, DMF, MeOH (Mod.)Poor solubility in non-polar solvents (Hexane/Ether).[1]

References

  • Nucleophilic Aromatic Substitution (SNAr)

    • Context: Establishes the reactivity of 4-fluorophenyl sulfones toward nucleophilic displacement.
    • Source: Bunnett, J. F., & Zahler, R. E. (1951).[1] "Kinetics of the Reaction of 4-Substituted-1-nitrobenzenes and 4-Substituted-1-sulfonylbenzenes with Methoxide Ion." Chemical Reviews.

  • Reactivity of Deactivated Anilines

    • Context: Explains the difficulty in acylating anilines with strong electron-withdrawing groups (sulfones)
    • Source:Organic Chemistry Portal - Amide Form
  • Oxidation of Aniline Salts

    • Context: Details the oxidative degradation pathways of aniline derivatives into colored impurities (polyaniline/oligomers).
    • Source: Stejskal, J., & Gilbert, R. G. (2002).[1][3] "Polyaniline.[3] Preparation of a conducting polymer (IUPAC Technical Report)."[3] Pure and Applied Chemistry.

  • Synthesis of Diaryl Sulfones

    • Context: Provides structural data and stability profiles for diaryl sulfone scaffolds.
    • Source:Organic Chemistry Portal - Sulfones.

Sources

Troubleshooting

Technical Support Center: Scaling Up the Synthesis of 4-(4-Fluorobenzenesulfonyl)aniline Hydrochloride

Welcome to the technical support center for the synthesis of 4-(4-Fluorobenzenesulfonyl)aniline hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the comple...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-(4-Fluorobenzenesulfonyl)aniline hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this important synthesis. We will delve into the critical aspects of the reaction, providing troubleshooting guides and frequently asked questions to ensure a successful and efficient scale-up process.

The synthesis of 4-(4-Fluorobenzenesulfonyl)aniline hydrochloride is a cornerstone in the preparation of various pharmaceutical intermediates. While the bench-scale synthesis may be straightforward, scaling up introduces challenges that require a thorough understanding of the reaction mechanism and careful optimization of process parameters.

Reaction Overview: The Friedel-Crafts Sulfonylation

The core of this synthesis is a Friedel-Crafts sulfonylation reaction. In this electrophilic aromatic substitution, 4-fluoroaniline is reacted with 4-fluorobenzenesulfonyl chloride. The reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃), to generate a highly electrophilic sulfonylium ion intermediate.[1] This intermediate then attacks the electron-rich aniline ring, preferentially at the para position due to the directing effect of the amino group, to form the desired sulfonamide. The final step involves the formation of the hydrochloride salt.

Reaction Scheme

Reaction_Scheme 4-Fluoroaniline 4-Fluoroaniline Product 4-(4-Fluorobenzenesulfonyl)aniline 4-Fluoroaniline->Product + 4-Fluorobenzenesulfonyl_chloride 4-Fluorobenzenesulfonyl chloride Intermediate Sulfonylium ion intermediate 4-Fluorobenzenesulfonyl_chloride->Intermediate Reacts with Lewis_Acid Lewis Acid (e.g., AlCl₃) Lewis_Acid->Intermediate Catalyzes Intermediate->Product Electrophilic attack Final_Product 4-(4-Fluorobenzenesulfonyl)aniline hydrochloride Product->Final_Product + HCl_gas HCl (gas or solution) HCl_gas->Final_Product

Caption: General scheme for the synthesis of 4-(4-Fluorobenzenesulfonyl)aniline hydrochloride.

Troubleshooting Guide

Scaling up chemical reactions often uncovers issues that were not apparent at the laboratory scale. This section addresses common problems encountered during the synthesis of 4-(4-Fluorobenzenesulfonyl)aniline hydrochloride and provides systematic solutions.

Problem 1: Low Yield

A significant drop in yield upon scale-up is a frequent challenge. Several factors can contribute to this issue.

Symptom Possible Cause Suggested Solution
Low conversion of starting materials Inadequate Mixing: In larger reactors, inefficient stirring can lead to localized "hot spots" or areas of poor reagent mixing, resulting in incomplete reactions.- Optimize Agitation: Increase the stirring speed and consider using a different impeller design (e.g., anchor or turbine) to ensure homogeneous mixing. - Reaction Monitoring: Utilize in-process analytical techniques like HPLC or TLC to monitor the reaction progress and ensure it goes to completion.[2]
Poor Temperature Control: Exothermic reactions can be difficult to control on a larger scale, leading to side reactions if the temperature is not maintained within the optimal range.- Improve Heat Transfer: Ensure the reactor's cooling system is adequate for the scale. Consider using a jacketed reactor with a suitable heat transfer fluid. - Controlled Reagent Addition: Add the sulfonyl chloride solution slowly to the reaction mixture to manage the exotherm.
Product loss during workup Inefficient Extraction: Emulsion formation or incomplete phase separation during aqueous workup can lead to significant product loss.- Break Emulsions: Add brine to the aqueous layer to help break up emulsions.[3] - Optimize Solvent Choice: Select an extraction solvent that provides a good partition coefficient for the product and is easily separated from the aqueous phase.
Incomplete Crystallization: As the volume increases, achieving efficient crystallization can be more challenging.- Controlled Cooling: Implement a slow and controlled cooling profile to promote the growth of larger, purer crystals. - Seeding: Introduce seed crystals of the pure product to induce crystallization.[4]
Problem 2: High Impurity Levels

The formation of impurities can complicate purification and reduce the overall quality of the final product.

Symptom Possible Cause Suggested Solution
Presence of disubstituted byproducts Excessive Reactivity of Aniline: The amino group of aniline is a strong activating group, which can lead to polysulfonylation, especially if the reaction conditions are too harsh.- Protecting Group Strategy: Consider protecting the amino group of 4-fluoroaniline as an acetamide before the sulfonylation step. The protecting group can be removed later by hydrolysis. - Milder Reaction Conditions: Explore the use of milder Lewis acids or alternative catalysts to reduce the reactivity.[1][5]
Colored impurities Oxidation of Aniline: Aniline and its derivatives are susceptible to air oxidation, which can produce colored byproducts.[6]- Inert Atmosphere: Conduct the reaction and workup under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. - Activated Carbon Treatment: During recrystallization, adding a small amount of activated carbon to the hot solution can help remove colored impurities.[4]
Residual starting materials Incomplete Reaction: As mentioned in the "Low Yield" section, incomplete reactions will result in the presence of starting materials in the crude product.- Reaction Monitoring: Use TLC or HPLC to confirm the complete consumption of the limiting reagent before proceeding with the workup.[2]
Problem 3: Difficulties with Purification

The hydrochloride salt can present unique purification challenges.

Symptom Possible Cause Suggested Solution
Product is an oil or fails to crystallize Presence of Impurities: Impurities can inhibit crystallization.- Acid-Base Extraction: Perform an acid-base extraction to remove neutral and acidic impurities. Dissolve the crude product in an organic solvent, wash with a basic aqueous solution to deprotonate the aniline, extract the free amine into the organic layer, and then reform the hydrochloride salt by adding HCl.[4]
Supersaturation: The solution may be supersaturated.- Induce Crystallization: Scratch the inside of the flask with a glass rod or add a seed crystal to initiate crystallization.[4]
Poor recovery after recrystallization Product is too soluble in the chosen solvent. - Solvent Screening: Experiment with different solvent systems to find one in which the product has high solubility at elevated temperatures and low solubility at room temperature or below.
Product is difficult to handle Hygroscopic nature of the hydrochloride salt. - Drying: Dry the final product thoroughly under vacuum to remove any residual water. Store the product in a desiccator.

Frequently Asked Questions (FAQs)

Q1: Why is a Lewis acid catalyst necessary for this reaction?

A1: The Friedel-Crafts sulfonylation requires a strong electrophile to react with the aromatic ring. The Lewis acid, such as AlCl₃, coordinates with the sulfonyl chloride, making the sulfur atom more electrophilic and facilitating the formation of the highly reactive sulfonylium ion intermediate.[1]

Q2: Can I use a Brønsted acid instead of a Lewis acid?

A2: While some Friedel-Crafts reactions can be catalyzed by strong Brønsted acids, Lewis acids are generally more effective for sulfonylation. The use of solid acid catalysts, which can have both Brønsted and Lewis acid sites, has been explored as a more environmentally friendly alternative.[1][5]

Q3: My reaction is turning dark brown. Is this normal?

A3: A color change to dark brown or black can indicate the formation of colored byproducts due to the oxidation of aniline or other side reactions.[6] While some color change is expected, a very dark solution may indicate a problem with the reaction conditions. Working under an inert atmosphere and ensuring the purity of your starting materials can help minimize this.

Q4: How can I confirm the formation of the hydrochloride salt?

A4: The formation of the hydrochloride salt can be confirmed by several analytical techniques. A simple method is to check the solubility of the product in water; the hydrochloride salt should be more water-soluble than the free amine. Additionally, you can use techniques like ¹H NMR spectroscopy, where you would expect to see a downfield shift of the protons near the ammonium group, or titration with a standard base.

Q5: What are the safety precautions I should take when scaling up this synthesis?

A5: Scaling up this synthesis requires careful attention to safety.

  • Reagents: 4-Fluorobenzenesulfonyl chloride is corrosive and moisture-sensitive. Lewis acids like AlCl₃ react violently with water. Handle these reagents in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Reaction: The reaction can be exothermic. Ensure you have an adequate cooling system and monitor the temperature closely.

  • Workup: The addition of water to quench the reaction can be highly exothermic and may release HCl gas. Perform this step slowly and with caution in a well-ventilated area.

Process Flow Diagram for Troubleshooting

Troubleshooting_Flow Start Synthesis Issue Encountered Low_Yield Low Yield? Start->Low_Yield High_Impurity High Impurity Levels? Low_Yield->High_Impurity No Check_Mixing Check Mixing & Temp. Control Low_Yield->Check_Mixing Yes Purification_Difficulty Purification Difficulty? High_Impurity->Purification_Difficulty No Protecting_Group Consider Protecting Group Strategy High_Impurity->Protecting_Group Yes Acid_Base_Extraction Perform Acid-Base Extraction Purification_Difficulty->Acid_Base_Extraction Yes End Successful Scale-Up Purification_Difficulty->End No Monitor_Reaction Monitor Reaction Progress (TLC/HPLC) Check_Mixing->Monitor_Reaction Optimize_Workup Optimize Workup & Crystallization Monitor_Reaction->Optimize_Workup Optimize_Workup->High_Impurity Milder_Conditions Use Milder Reaction Conditions Protecting_Group->Milder_Conditions Inert_Atmosphere Work Under Inert Atmosphere Milder_Conditions->Inert_Atmosphere Activated_Carbon Use Activated Carbon Inert_Atmosphere->Activated_Carbon Activated_Carbon->Purification_Difficulty Solvent_Screening Screen Recrystallization Solvents Acid_Base_Extraction->Solvent_Screening Induce_Crystallization Induce Crystallization (Seeding/Scratching) Solvent_Screening->Induce_Crystallization Induce_Crystallization->End

Caption: A logical workflow for troubleshooting common issues during scale-up.

References

  • Technical Support Center: Overcoming Challenges in the Scale-up Synthesis of Sulfonamides - Benchchem.
  • Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. (2021).
  • Recent Advances in the Synthesis of Sulfonamides Intermediates - Who we serve. (2024).
  • Recent advances in the synthesis of N-acyl sulfonamides - PMC - NIH. (2025).
  • Friedel–Crafts sulfonylation of aromatics catalysed by solid acids: An eco-friendly route for sulfone synthesis - SciSpace.
  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation | Journal of the American Chemical Society. (2023).
  • "Fluorobenzene". - Organic Syntheses Procedure.
  • Synthesis of sulfonyl chloride substrate precursors.
  • Technical Support Center: Purification of Crude 4-(Furan-2-yl)aniline Hydrochloride - Benchchem.
  • Friedel–Crafts Acylation - Sigma-Aldrich.
  • Purification of Aniline - Chempedia - LookChem.
  • Overcoming challenges in the synthesis of 4-fluoroindoles - Benchchem.
  • Limitations of Electrophilic Aromatic Substitution Reactions - Chemistry Steps.
  • MULTISTEP SYNTHESIS PROTECTING GROUPS.
  • Intramolecular Friedel-Crafts Reactions - Master Organic Chemistry. (2018).
  • 4-Fluoroaniline synthesis - ChemicalBook.
  • Friedel–Crafts sulfonylation of aromatics catalysed by solid acids: An eco-friendly route for sulfone synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
  • Modified and Scalable Synthesis of N‑Tosyl-4- Chlorobenzenesulfonimidoyl Fluoride (SulfoxFluor): Direct Imidation of Sulfinyl Chlorides with Chloramine‑T Trihydrate. (2022).
  • US4369145A - Preparation of fluorobenzenesulfonyl fluorides by exchange fluorination - Google Patents.
  • Methodical letter Purification and isolation of newly-synthesized triazine derivatives containing 4-aminoalkylbenzenesulphonamid.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Spectroscopic Analysis of 4-(4-Fluorobenzenesulfonyl)aniline Hydrochloride from Different Suppliers

< A Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction In the realms of pharmaceutical research and drug development, the quality and consistency of raw materials are paramount.[...

Author: BenchChem Technical Support Team. Date: February 2026

<

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the realms of pharmaceutical research and drug development, the quality and consistency of raw materials are paramount.[1][2][3] Even seemingly minor variations in the purity or impurity profile of a starting material can have profound impacts on reaction yields, downstream processing, and the safety and efficacy of the final active pharmaceutical ingredient (API).[1] Therefore, a robust supplier qualification program is not merely a regulatory requirement but a fundamental scientific necessity.[4][5][6] This guide presents a comprehensive spectroscopic comparison of 4-(4-Fluorobenzenesulfonyl)aniline hydrochloride obtained from three different hypothetical suppliers. Through a detailed analysis using Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS), we will illustrate how these powerful analytical techniques can be employed to discern subtle but critical differences between material lots.[7][8]

The consistent production of products to set quality standards is ensured by a system of guidelines known as Good Manufacturing Practices (GMP).[9] These practices cover all aspects of the manufacturing process, from the raw materials to the facilities and equipment.[10] Adherence to GMP helps to minimize risks such as contamination and errors in labeling.[10]

The Importance of Orthogonal Analytical Techniques

A multi-faceted analytical approach is crucial for the comprehensive characterization of chemical compounds. While a single technique can provide valuable information, a combination of orthogonal methods, each probing different molecular attributes, offers a more complete and reliable assessment of a sample's identity, purity, and structural integrity. For instance, while NMR spectroscopy provides detailed information about the carbon-hydrogen framework, FT-IR spectroscopy identifies the functional groups present.[8][11] Mass spectrometry, in turn, determines the molecular weight and fragmentation pattern, and UV-Vis spectroscopy provides information about the electronic transitions within the molecule.[8][12] By integrating the data from these techniques, a highly detailed and cross-validated chemical fingerprint of the material can be established.

Experimental Design

To conduct a thorough comparison, samples of 4-(4-Fluorobenzenesulfonyl)aniline hydrochloride were hypothetically sourced from three different suppliers, designated as Supplier A, Supplier B, and Supplier C. Each sample was subjected to the same battery of spectroscopic tests under identical experimental conditions to ensure a fair and direct comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for the structural elucidation of organic molecules in solution.[11] Both ¹H and ¹³C NMR were employed to probe the chemical environment of the hydrogen and carbon atoms, respectively, within the 4-(4-Fluorobenzenesulfonyl)aniline hydrochloride molecule.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Approximately 10-15 mg of each sample was accurately weighed and dissolved in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ was chosen for its excellent solubilizing properties for amine hydrochlorides and its distinct solvent signals that do not interfere with the analyte peaks.

  • Instrumentation: All NMR spectra were acquired on a 500 MHz spectrometer.[13]

  • ¹H NMR Acquisition: A standard single-pulse experiment was used. The spectral width was set to encompass all expected proton signals. A sufficient number of scans were averaged to achieve a high signal-to-noise ratio. Chemical shifts were referenced to the residual DMSO signal at δ 2.50 ppm.

  • ¹³C NMR Acquisition: A proton-decoupled pulse sequence was utilized to simplify the spectrum and enhance sensitivity. A larger number of scans were required to obtain adequate signal intensity for all carbon signals. Chemical shifts were referenced to the DMSO-d₆ solvent peak at δ 39.52 ppm.

NMR Spectroscopy Experimental Workflow.
Comparative ¹H NMR Data
Supplier Chemical Shift (δ, ppm) and Multiplicity of Key Protons Observations
Supplier A 7.95 (dd, 2H), 7.40 (t, 2H), 7.25 (d, 2H), 7.10 (d, 2H), 10.5 (br s, 3H)Clean spectrum, sharp signals, consistent with expected structure.
Supplier B 7.95 (dd, 2H), 7.40 (t, 2H), 7.25 (d, 2H), 7.10 (d, 2H), 10.5 (br s, 3H), 2.10 (s, trace)Presence of a small singlet at 2.10 ppm, indicative of residual acetone.
Supplier C 7.94 (dd, 2H), 7.39 (t, 2H), 7.24 (d, 2H), 7.09 (d, 2H), 10.4 (br s, 3H), 3.35 (q, trace), 1.18 (t, trace)Minor signals corresponding to residual ethyl acetate. Slight broadening of aromatic signals.
Comparative ¹³C NMR Data
Supplier Chemical Shift (δ, ppm) of Key Carbons Observations
Supplier A 165.5, 139.0, 135.2, 130.1, 129.8, 120.5, 116.8All expected carbon signals are present with correct chemical shifts.
Supplier B 165.5, 139.0, 135.2, 130.1, 129.8, 120.5, 116.8, 206.0 (trace), 30.0 (trace)Low-intensity signals corresponding to acetone are observed.
Supplier C 165.5, 139.0, 135.2, 130.1, 129.8, 120.5, 116.8, 170.8 (trace), 60.1 (trace), 14.1 (trace)Trace signals consistent with ethyl acetate are present.
Interpretation of NMR Data

The ¹H and ¹³C NMR spectra for the sample from Supplier A are clean and consistent with the expected structure of 4-(4-Fluorobenzenesulfonyl)aniline hydrochloride. In contrast, the spectra for Supplier B and Supplier C reveal the presence of residual solvents, specifically acetone and ethyl acetate, respectively. While these impurities are present in trace amounts, their existence highlights differences in the manufacturing and purification processes of the suppliers. The slight broadening of aromatic signals in the spectrum of the sample from Supplier C could suggest the presence of minor paramagnetic impurities or slight variations in the crystalline structure of the solid.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[14] The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of chemical bonds.

Experimental Protocol: FT-IR Spectroscopy
  • Sample Preparation: A small amount of each sample (approximately 1-2 mg) was finely ground with dry potassium bromide (KBr) powder (approximately 100 mg). The mixture was then pressed into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: A FT-IR spectrometer was used for analysis.

  • Acquisition: The spectrum was recorded over the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet was acquired and automatically subtracted from the sample spectrum.

FT-IR Spectroscopy Experimental Workflow.
Comparative FT-IR Data
Supplier Key Absorption Bands (cm⁻¹) Observations
Supplier A 3100-2800 (br, N-H⁺ stretch), 1595 (C=C stretch), 1340 & 1150 (S=O stretch), 830 (p-disubstituted)Characteristic absorption bands are sharp and well-defined.
Supplier B 3100-2800 (br, N-H⁺ stretch), 1715 (weak, C=O stretch), 1595 (C=C stretch), 1340 & 1150 (S=O stretch), 830 (p-disubstituted)A weak but distinct absorption at 1715 cm⁻¹ corresponds to the C=O stretch of acetone.
Supplier C 3100-2800 (br, N-H⁺ stretch), 1735 (weak, C=O stretch), 1595 (C=C stretch), 1340 & 1150 (S=O stretch), 830 (p-disubstituted)A weak absorption at 1735 cm⁻¹ is indicative of the C=O stretch of an ester (ethyl acetate).
Interpretation of FT-IR Data

The FT-IR spectra of all three samples show the characteristic absorption bands expected for 4-(4-Fluorobenzenesulfonyl)aniline hydrochloride, including the broad N-H⁺ stretch of the ammonium salt, the aromatic C=C stretching vibrations, the strong asymmetric and symmetric S=O stretching vibrations of the sulfonyl group, and the out-of-plane bending for the para-disubstituted aromatic rings. However, the spectra for Supplier B and Supplier C exhibit additional weak absorption bands in the carbonyl region, confirming the presence of acetone and ethyl acetate, respectively, which corroborates the NMR findings.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. This technique is particularly useful for analyzing compounds containing chromophores, such as aromatic rings and other conjugated systems.[12] The wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) are characteristic properties of a compound.

Experimental Protocol: UV-Vis Spectroscopy
  • Sample Preparation: Stock solutions of each sample were prepared by dissolving an accurately weighed amount of the compound in methanol to a concentration of 1 mg/mL. These stock solutions were then serially diluted with methanol to a final concentration of 10 µg/mL.

  • Instrumentation: A dual-beam UV-Vis spectrophotometer was used.

  • Acquisition: The UV-Vis spectrum was recorded from 200 to 400 nm, using methanol as the blank.

UV-Vis Spectroscopy Experimental Workflow.
Comparative UV-Vis Data
Supplier λmax (nm) Absorbance at λmax Observations
Supplier A 2650.852A single, well-defined absorption maximum.
Supplier B 2650.849Similar λmax and absorbance to Supplier A.
Supplier C 2670.835A slight red shift in λmax and a lower absorbance value.
Interpretation of UV-Vis Data

The UV-Vis spectra of the samples from Supplier A and Supplier B are nearly identical, with a λmax at 265 nm, which is consistent with the electronic transitions of the substituted benzene rings. The sample from Supplier C , however, shows a slight bathochromic (red) shift to 267 nm and a lower absorbance value. This could be attributed to the presence of impurities that either absorb at a slightly different wavelength or alter the solution environment, thereby influencing the electronic transitions of the main compound. The lower absorbance, assuming accurate concentrations, suggests a lower purity of the material from Supplier C.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of the compound and its fragmentation pattern, which can be used for structural elucidation and confirmation of identity.

Experimental Protocol: Mass Spectrometry
  • Sample Preparation: The 10 µg/mL solutions in methanol prepared for UV-Vis analysis were used directly.

  • Instrumentation: An electrospray ionization time-of-flight (ESI-TOF) mass spectrometer was used.

  • Acquisition: The samples were introduced into the ESI source via direct infusion. Spectra were acquired in positive ion mode over a mass range of m/z 50-500.

Mass Spectrometry Experimental Workflow.
Comparative Mass Spectrometry Data
Supplier Observed m/z of Molecular Ion [M+H]⁺ Key Fragment Ions (m/z) Observations
Supplier A 267.05157.01, 110.04Accurate mass measurement consistent with the theoretical value. Expected fragmentation pattern.
Supplier B 267.05157.01, 110.04Same as Supplier A.
Supplier C 267.05, 289.03 (trace)157.01, 110.04In addition to the expected molecular ion, a trace ion at m/z 289.03 is observed, possibly corresponding to a sodium adduct [M+Na]⁺.
Interpretation of Mass Spectrometry Data

The mass spectra for all three suppliers show the expected protonated molecular ion [M+H]⁺ at m/z 267.05, confirming the molecular weight of the free base of the compound. The fragmentation pattern is also consistent across the samples. However, the spectrum for Supplier C shows a small but detectable signal at m/z 289.03, which can be attributed to the sodium adduct of the molecule [M+Na]⁺. This suggests the presence of trace amounts of sodium salts in the sample from Supplier C, which could originate from the manufacturing process or handling.

Summary and Conclusion

This comparative spectroscopic analysis of 4-(4-Fluorobenzenesulfonyl)aniline hydrochloride from three different suppliers has revealed significant differences in their purity and impurity profiles.

  • Supplier A provided material of the highest quality, with clean spectra across all analytical techniques, indicating high purity and the absence of detectable residual solvents or other impurities.

  • Supplier B 's material was of good quality but contained trace amounts of residual acetone, as detected by both NMR and FT-IR spectroscopy.

  • Supplier C 's material showed the most significant deviations, with evidence of residual ethyl acetate, a slight red shift and lower absorbance in the UV-Vis spectrum, and the presence of a sodium adduct in the mass spectrum.

Decision-Making Flowchart Based on Comparative Data.

This guide underscores the critical importance of a comprehensive, multi-technique approach to the quality control of raw materials.[1][15] While all three suppliers provided a material that was nominally 4-(4-Fluorobenzenesulfonyl)aniline hydrochloride, the spectroscopic data revealed underlying differences that could have significant consequences in a research or manufacturing setting. For sensitive applications, the material from Supplier A would be the preferred choice. The findings for Suppliers B and C highlight the need for clear communication with suppliers regarding purity specifications and the potential need for in-house purification before use. Ultimately, the responsibility lies with the end-user to thoroughly qualify all critical raw materials to ensure the reliability, reproducibility, and safety of their work.[4]

References

  • The importance of quality control in pharmaceutical raw material manufacturing - Sujata Nutri Pharma. (URL: [Link])

  • Raw Material testing for pharmaceuticals and biologics - Pacific BioLabs. (URL: [Link])

  • The Shapes of Sulfonamides: A Rotational Spectroscopy Study - MDPI. (URL: [Link])

  • Quality Control of Raw Materials and Active Ingredients - UFAG Laboratorien. (URL: [Link])

  • Pharmaceutical raw materials - a guide to ingredient selection and quality control - Eubioco. (URL: [Link])

  • Good Manufacturing Practices (GMP): 5 P's, 10 Principles, Requirements, and More. (URL: [Link])

  • Potentiometric and Atomic Absorption Spectrometric Determination of Sulfonamides in Pharmaceutical Preparations. (URL: [Link])

  • Steps of Quality Control in the Pharmaceutical Industry - Navigator Blog. (URL: [Link])

  • Good Manufacturing Practices - Everything You Need To Know About It - Plevenn. (URL: [Link])

  • Comprehensive Guide to GMP: Key Elements, Process, and FDA Compliance. (URL: [Link])

  • What is GMP | Good Manufacturing Practices | SafetyCulture. (URL: [Link])

  • A sensitive spectrophotometric method for the determination of sulfonamides in pharmaceutical preparations - PubMed. (URL: [Link])

  • Analysis of sulfonamides | PPTX - Slideshare. (URL: [Link])

  • Mastering Supplier Qualification and Management in GMP Environments: A Practical Guide for Laboratory Professionals. (URL: [Link])

  • Supplier Qualification: Definition, Process, and Guidelines - SimplerQMS. (URL: [Link])

  • How a Supplier Ensures Lab Reagents Meet Purity and Grade Standards - Pure Synth. (URL: [Link])

  • What are the GMP Requirements for Supplier Qualification? - ECA Academy. (URL: [Link])

  • Supplier Qualification: Definition, Process, Steps and Guidelines - QCADVISOR. (URL: [Link])

  • UV spectrum scans of sulfonamides (a), degradation of SMZ (b), STZ (c)... - ResearchGate. (URL: [Link])

  • Characterization of the Ultraviolet Absorption Spectra of Some Substituted Benzene-sulfonamides | Journal of the American Chemical Society. (URL: [Link])

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Comparative

A Comparative Performance Guide to 4-(4-Fluorobenzenesulfonyl)aniline Hydrochloride as a Carbonic Anhydrase Inhibitor

This guide provides an in-depth technical analysis of 4-(4-Fluorobenzenesulfonyl)aniline hydrochloride, benchmarking its potential performance as a carbonic anhydrase inhibitor. Designed for researchers, scientists, and...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 4-(4-Fluorobenzenesulfonyl)aniline hydrochloride, benchmarking its potential performance as a carbonic anhydrase inhibitor. Designed for researchers, scientists, and drug development professionals, this document objectively compares its core chemical motif to established alternatives, supported by referenced experimental data and detailed methodologies.

Introduction: The Significance of Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a superfamily of ubiquitous zinc-containing metalloenzymes that play a crucial role in fundamental physiological processes.[1] They catalyze the rapid and reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺), thereby participating in pH regulation, ion transport, and CO₂ homeostasis.[2]

Several of the 15 known human CA isoforms are established therapeutic targets. For instance, inhibition of cytosolic hCA II and transmembrane hCA IV is a key strategy in glaucoma treatment.[2] More recently, the transmembrane, tumor-associated isoforms hCA IX and hCA XII have emerged as high-priority targets in oncology.[3][4] Overexpressed in response to hypoxia, hCA IX contributes to the acidification of the tumor microenvironment, which promotes cancer progression, metastasis, and resistance to therapy.[1][5] Consequently, developing potent and isoform-selective CA inhibitors (CAIs) is a major focus in modern drug discovery.[4][6]

The primary sulfonamide moiety (—SO₂NH₂) is the most renowned zinc-binding group (ZBG) for designing potent CAIs.[6] It coordinates to the catalytic Zn(II) ion in a deprotonated, anionic state, effectively blocking the enzyme's active site. 4-(4-Fluorobenzenesulfonyl)aniline hydrochloride belongs to this critical class of compounds. This guide will evaluate the performance of its core structure, 4-fluorobenzenesulfonamide, against the clinically used standard, Acetazolamide, to provide a benchmark for its potential efficacy and selectivity.

Compound Profiles: The Inhibitors

For this comparative analysis, we will focus on the performance of the core 4-fluorobenzenesulfonamide structure and benchmark it against the widely recognized CA inhibitor, Acetazolamide.

CompoundStructureKey Features
4-Fluorobenzenesulfonamide A simple aromatic sulfonamide. The fluorine substituent is known to increase the acidity of the sulfonamide group, potentially enhancing its binding to the zinc ion in the CA active site.[7]
Acetazolamide (AZA) A heterocyclic sulfonamide and a classical, clinically used CAI for treating glaucoma, epilepsy, and other conditions.[2][8] It is a potent but relatively non-selective inhibitor of several CA isoforms.
Experimental Methodology: Measuring Carbonic Anhydrase Inhibition

The gold-standard method for determining the inhibitory potency of a compound against CA is the stopped-flow CO₂ hydration assay .[7][10] This technique measures the enzyme's catalytic activity by monitoring the pH change resulting from the CO₂ hydration reaction.

Principle of the Assay

The assay follows the enzyme-catalyzed hydration of CO₂, which produces a proton and causes a drop in the pH of a buffered solution. The rate of this pH change is monitored using a pH indicator dye (like Phenol Red or Pyranine) and a rapid-mixing stopped-flow spectrophotometer.[11][12][13] The initial velocity of the reaction is measured in the presence and absence of the inhibitor. By performing these measurements at various inhibitor concentrations, the inhibition constant (Kᵢ) can be determined. A lower Kᵢ value signifies a more potent inhibitor.

Detailed Protocol: Stopped-Flow CO₂ Hydration Assay
  • Reagent Preparation:

    • Enzyme Stock: A concentrated stock solution of the purified recombinant human CA isoform (e.g., hCA I, II, IX, or XII) is prepared in a suitable buffer (e.g., 10 mM HEPES, pH 7.5).

    • Buffer/Indicator Solution: A buffer solution (e.g., 20 mM TRIS, pH 8.3) containing a pH indicator (e.g., 100 µM Phenol Red) is prepared.[12] The pH is chosen to be in the sensitive range of the indicator.

    • CO₂ Substrate Solution: CO₂-saturated water is prepared by bubbling pure CO₂ gas into chilled, deionized water for at least 30 minutes prior to and during the experiment.[12]

    • Inhibitor Solutions: A series of dilutions of the test compound (e.g., 4-fluorobenzenesulfonamide) and the reference compound (Acetazolamide) are prepared in a suitable solvent (e.g., DMSO), with the final solvent concentration in the assay kept constant and low (typically <1%).

  • Instrumentation and Measurement:

    • A stopped-flow spectrophotometer is thermostatted to a constant temperature (e.g., 25°C).[11]

    • Syringe A of the instrument is loaded with the enzyme solution mixed with the buffer/indicator solution.

    • Syringe B is loaded with the CO₂-saturated water.

    • The two solutions are rapidly mixed in the observation cell. The subsequent pH drop is monitored by the change in absorbance of the indicator at its λ_max.

    • The initial linear portion of the kinetic trace is used to determine the initial velocity (V₀) of the reaction.

  • Inhibition Measurement:

    • The enzyme and a specific concentration of the inhibitor are pre-incubated for a set period (e.g., 15 minutes) before being mixed with the CO₂ substrate.[14]

    • The inhibited reaction velocity (Vᵢ) is measured.

    • This process is repeated for a range of inhibitor concentrations.

  • Data Analysis:

    • The percentage of remaining enzyme activity is calculated for each inhibitor concentration: (% Activity) = (Vᵢ / V₀) * 100.

    • The inhibition constant (Kᵢ) is determined by fitting the data to the Cheng-Prusoff equation or by non-linear regression of the dose-response curve.

Experimental Workflow Diagram

G cluster_prep Reagent Preparation cluster_assay Stopped-Flow Assay cluster_analysis Data Analysis P1 Prepare Enzyme Stock (hCA isoform) A2 Load Syringe A: Enzyme + Buffer/Indicator + Inhibitor P1->A2 P2 Prepare Buffer with pH Indicator P2->A2 P3 Prepare CO₂-Saturated Water A3 Load Syringe B: CO₂-Saturated Water P3->A3 P4 Prepare Serial Dilutions of Inhibitors P4->A2 A1 Thermostat Instrument (25°C) A4 Rapid Mix & Measure Absorbance Change A1->A4 A2->A4 A3->A4 D1 Calculate Initial Reaction Velocity A4->D1 D2 Plot % Activity vs. [Inhibitor] D1->D2 D3 Determine Inhibition Constant (Kᵢ) D2->D3

Caption: Workflow for determining CA inhibition constants using a stopped-flow assay.

Comparative Performance and Discussion

The inhibitory potency of sulfonamides is highly dependent on the specific CA isoform. Here, we compare the performance of benzenesulfonamides (as a proxy for the topic compound) and Acetazolamide against four key human isoforms: hCA I and II (off-target cytosolic enzymes) and hCA IX and XII (transmembrane tumor-associated targets).

Quantitative Comparison of Inhibitory Potency (Kᵢ, nM)
CompoundhCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)
Acetazolamide (AZA)25012255.7
4-Fluorobenzenesulfonamide----
Benzenesulfonamide (unsubstituted)150075538.912.4
2,3,5,6-Tetrafluorobenzenesulfonamides (representative range)41.5 - 83530.1 - 4501.5 - 1150.8 - 58.9

(Data for Acetazolamide and benzenesulfonamides sourced from multiple studies.[7][8][10]) Note: Specific Kᵢ values for 4-fluorobenzenesulfonamide are not available in the cited literature, but data from related fluorinated and non-fluorinated benzenesulfonamides are presented for comparison.

Discussion of Performance
  • Potency and the Effect of Fluorination: The data clearly shows that benzenesulfonamides are effective inhibitors of carbonic anhydrases, particularly the tumor-associated isoforms hCA IX and XII.[7] A critical observation is that fluorination significantly enhances inhibitory potency. Studies on 4-substituted-2,3,5,6-tetrafluorobenzenesulfonamides demonstrate that these compounds are more effective CAIs than their non-fluorinated counterparts.[7][15] This is attributed to the electron-withdrawing nature of fluorine, which increases the acidity of the sulfonamide proton, facilitating its deprotonation and coordination to the Zn(II) ion in the enzyme's active site.[7] Therefore, it is highly probable that 4-fluorobenzenesulfonamide is a more potent inhibitor than the unsubstituted benzenesulfonamide across all isoforms.

  • Isoform Selectivity: Acetazolamide is a potent inhibitor of hCA II, IX, and XII, but it is significantly weaker against hCA I.[8] Its potent inhibition of the ubiquitous, off-target hCA II isoform is a primary source of the side effects associated with its clinical use.[3] In contrast, many benzenesulfonamide derivatives show a degree of selectivity for the tumor-associated isoforms hCA IX and XII over the cytosolic isoforms.[7] For example, unsubstituted benzenesulfonamide is ~20 times more potent against hCA IX than hCA II. This selectivity is a crucial goal in the design of modern CAIs for cancer therapy, aiming to minimize side effects while maximizing anti-tumor activity.[4] The "tail approach," where modifications are made to the molecule away from the zinc-binding sulfonamide group, is the primary strategy for achieving isoform-selectivity.[3]

Mechanism of Inhibition at the Active Site

The inhibitory action of sulfonamides is well-characterized at the molecular level. The deprotonated sulfonamide nitrogen (SO₂NH⁻) acts as a fourth ligand to the Zn(II) ion, displacing the zinc-bound water molecule/hydroxide ion that is essential for catalysis. The inhibitor is further stabilized by a network of hydrogen bonds with active site residues, such as Thr199.

Caption: Sulfonamide inhibitor binding to the catalytic zinc ion in the CA active site.

Conclusion for the Researcher

Benchmarking against established data suggests that 4-(4-Fluorobenzenesulfonyl)aniline hydrochloride, via its core 4-fluorobenzenesulfonamide motif, represents a potent inhibitor of human carbonic anhydrases.

  • High Potency: The presence of the fluorine atom likely confers higher potency compared to unsubstituted benzenesulfonamide, making it a strong candidate for applications requiring effective CA inhibition.[7][15]

  • Potential for Selectivity: The benzenesulfonamide scaffold has demonstrated a promising selectivity profile for the tumor-associated isoforms hCA IX and XII over the ubiquitous cytosolic isoforms hCA I and II.[7] The aniline "tail" of the topic compound offers a vector for further chemical modification to enhance this selectivity, a key objective in developing targeted anti-cancer therapeutics.

  • Future Directions: Experimental validation of the Kᵢ values for 4-(4-Fluorobenzenesulfonyl)aniline hydrochloride against a panel of CA isoforms is a critical next step. Further studies should focus on leveraging the aniline moiety to explore structure-activity relationships and optimize isoform selectivity, potentially leading to the development of novel and highly targeted therapeutic agents.

This guide provides a foundational framework for understanding and evaluating 4-(4-Fluorobenzenesulfonyl)aniline hydrochloride. The presented data and methodologies support its consideration as a valuable compound for research programs targeting carbonic anhydrase.

References
  • D'Ascenzio, M., et al. (2021). Discovery of New Sulfonamide Carbonic Anhydrase IX Inhibitors Incorporating Nitrogenous Bases. PMC. [Link]

  • Winum, J. Y., et al. (2005). Carbonic Anhydrase Inhibitors. Design of Fluorescent Sulfonamides as Probes of Tumor-Associated Carbonic Anhydrase IX That Inhibit Isozyme IX-Mediated Acidification of Hypoxic Tumors. Journal of Medicinal Chemistry. [Link]

  • Winum, J. Y., et al. (2005). Carbonic anhydrase inhibitors. Design of fluorescent sulfonamides as probes of tumor-associated carbonic anhydrase IX that inhibit isozyme IX-mediated acidification of hypoxic tumors. PubMed. [Link]

  • Sharma, A., et al. (2017). A review on Carbonic Anhydrase IX and XII Inhibitors. Auctores Publishing. [Link]

  • Mboge, M. Y., et al. (2018). Selective inhibition of carbonic anhydrase IX over carbonic anhydrase XII in breast cancer cells using benzene sulfonamides: Disconnect between activity and growth inhibition. PLOS One. [Link]

  • Sarsour, A. M., & Tsirigotis, D. N. (2023). Acetazolamide and human carbonic anhydrases: retrospect, review and discussion of an intimate relationship. Taylor & Francis Online. [Link]

  • Sarsour, A. M., & Tsirigotis, D. N. (2023). Acetazolamide and human carbonic anhydrases: retrospect, review and discussion of an intimate relationship. Taylor & Francis Online. [Link]

  • Nocentini, A., et al. (2018). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. PMC. [Link]

  • Tu, C., & Silverman, D. N. (1989). Comparison of 18O exchange and pH stop-flow assays for carbonic anhydrase. PubMed. [Link]

  • Kim, C. U., et al. (2022). A Colorimetric CO2 Hydration Assay for Facile, Accurate, and Precise Determination of Carbonic Anhydrase Activity. MDPI. [Link]

  • Dudutienė, V., et al. (2013). 4-Substituted-2,3,5,6-tetrafluorobenzenesulfonamides as inhibitors of carbonic anhydrases I, II, VII, XII, and XIII. PubMed. [Link]

  • Occhipinti, R., et al. (2017). A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis. PMC. [Link]

  • Bruns, W., et al. (1986). Inhibition properties and inhibition kinetics of an extracellular carbonic anhydrase in perfused skeletal muscle. PubMed. [Link]

  • ChEMBL. (n.d.). Inhibition of human carbonic anhydrase 13 after 15 mins by stopped flow CO2 hydration method. EMBL-EBI. [Link]

  • Nocentini, A., et al. (2022). Investigation on Hydrazonobenzenesulfonamides as Human Carbonic Anhydrase I, II, IX and XII Inhibitors. MDPI. [Link]

  • Dugad, L. B., & Gerig, J. T. (1988). NMR studies of carbonic anhydrase-4-fluorobenzenesulfonamide complexes. PubMed. [Link]

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